molecular formula C22H17NO6 B2841603 9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 866142-43-0

9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B2841603
CAS No.: 866142-43-0
M. Wt: 391.379
InChI Key: NWTMUFKOKBAVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a useful research compound. Its molecular formula is C22H17NO6 and its molecular weight is 391.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Furoquinoline compounds, including derivatives with methoxy and propynyloxy substituents, have been synthesized through various methodologies, showcasing their versatility in chemical synthesis. For example, one study reports the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a regioselective [2+3] photoaddition, highlighting innovative approaches to synthesizing complex furoquinoline structures (Suginome et al., 1991). These methodologies could potentially be applied or adapted for the synthesis of 9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, indicating the importance of such compounds in chemical research for developing new synthetic routes and understanding complex chemical reactions.

Pharmacological Applications

  • Related furoquinoline derivatives have been evaluated for their pharmacological properties, including as potent and multifunctional aldose reductase inhibitors with antioxidant activity (Qin et al., 2015). This suggests that structurally similar compounds like this compound may have potential applications in developing treatments for conditions related to oxidative stress and diabetic complications.

Chemical Properties and Biological Activities

  • The chemical properties and biological activities of furoquinoline alkaloids and derivatives have been a subject of interest. For instance, a mini-review on maculine, a furoquinoline alkaloid, covers its sources, synthetic pathways, and biological activities (El-Sawy et al., 2020). Such reviews underscore the broader relevance of furoquinoline derivatives in natural product chemistry and pharmacology, pointing to possible research directions for the study of compounds like this compound in understanding their natural occurrence, synthetic accessibility, and biological effects.

Properties

IUPAC Name

8-(3-methoxy-4-prop-2-ynoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c1-3-6-26-16-5-4-12(7-17(16)25-2)20-13-8-18-19(29-11-28-18)9-14(13)23-15-10-27-22(24)21(15)20/h1,4-5,7-9,20,23H,6,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTMUFKOKBAVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.